3-Chloro-5-cyclopropyl-2-methylpyrazine
Description
3-Chloro-5-cyclopropyl-2-methylpyrazine is a substituted pyrazine derivative featuring a chlorine atom at position 3, a cyclopropyl group at position 5, and a methyl group at position 2. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their applications in pharmaceuticals, agrochemicals, and material science. The unique combination of substituents in this compound likely influences its electronic properties, steric bulk, and biological activity.
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyl-2-methylpyrazine |
InChI |
InChI=1S/C8H9ClN2/c1-5-8(9)11-7(4-10-5)6-2-3-6/h4,6H,2-3H2,1H3 |
InChI Key |
AZWSNRGDBYXJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1Cl)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs (Table 1) include:
Key Observations :
- Chlorine Position: Chlorine at position 3 (vs.
- Cyclopropyl vs. Methyl/CF₃ : The cyclopropyl group in the target compound introduces ring strain and increased lipophilicity compared to linear alkyl (methyl) or electron-withdrawing (CF₃) groups. This could improve membrane permeability in biological systems .
- Methyl Group : The methyl group at position 2 (shared with and ) contributes to steric stabilization and moderate lipophilicity (logP ~1.5–2.5, inferred from ).
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